Product packaging for Dibenzyl L-glutamate tosylate(Cat. No.:CAS No. 2791-84-6)

Dibenzyl L-glutamate tosylate

Cat. No.: B555364
CAS No.: 2791-84-6
M. Wt: 499.6 g/mol
InChI Key: HVZUAIVKRYGQRM-LMOVPXPDSA-N
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Description

Historical Development and Significance of L-Glutamic Acid Derivatives in Organic Chemistry

L-Glutamic acid, an acidic amino acid, and its derivatives are fundamental components in the field of organic chemistry and biochemistry. google.com Their importance stems from their role in protein structures and metabolic processes. google.com The synthetic manipulation of glutamic acid has been a subject of study for decades. Early 20th-century methods for creating amino acid esters often involved mineral acids, which unfortunately led to significant racemization, compromising the stereochemical integrity of the products. smolecule.com The development of more refined techniques, particularly those emerging in the 21st century, has been pivotal. These modern protocols, which often utilize azeotropic distillation to remove water, have enabled the synthesis of enantiomerically pure amino acid derivatives, greatly expanding their utility. smolecule.comacs.org

Importance of Esterified Amino Acids in Synthetic Strategies

In the complex world of chemical synthesis, particularly in the assembly of peptides, protecting reactive functional groups is a cornerstone strategy. Esterification of the carboxylic acid groups of amino acids is a critical step, preventing them from participating in unwanted side reactions during the formation of peptide bonds. guidechem.comlookchem.com Benzyl (B1604629) esters, in particular, are widely used as protecting groups for the carboxyl functions of amino acids like glutamic acid. libretexts.org This protection allows chemists to direct reactions to specific sites on a molecule. Furthermore, the use of pre-formed, moderately reactive "active esters" is a key strategy to minimize racemization, a notorious challenge in peptide chemistry that can complicate purification and reduce the yield of the desired product. rsc.org

Structural Elucidation and Naming Conventions of L-Glutamic Acid Dibenzyl Ester Tosylate within Chemical Nomenclature

L-Glutamic acid dibenzyl ester tosylate is a protected derivative of L-glutamic acid. smolecule.com Its structure consists of the L-glutamic acid backbone where both the alpha (α) and gamma (γ) carboxylic acid groups are esterified with benzyl groups. This dibenzyl ester is stabilized as a salt with a p-toluenesulfonate (tosylate) counterion. smolecule.com This salt formation not only enhances the compound's stability but also improves its solubility in common organic solvents. smolecule.com

According to the International Union of Pure and Applied Chemistry (IUPAC), its formal name is dibenzyl (2S)-2-aminopentanedioate; 4-methylbenzenesulfonic acid . smolecule.comnih.gov It is commonly identified by its Chemical Abstracts Service (CAS) Registry Number: 2791-84-6 . nih.gov

Overview of Research Trajectories Involving L-Glutamic Acid Dibenzyl Ester Tosylate

Research involving L-Glutamic acid dibenzyl ester tosylate primarily focuses on its application as a versatile building block in organic synthesis. guidechem.com It is a crucial intermediate for the preparation of complex molecules, especially in peptide chemistry. smolecule.com Key research areas include its use in the stepwise synthesis of oligo-gamma-glutamate chains, which are important for developing pharmaceutical compounds like methotrexate (B535133) derivatives. benchchem.com It is also employed in the synthesis of neuropeptides for studying their biological roles and in the creation of peptidomimetics—molecules that mimic the structure of natural peptides to achieve enhanced stability or biological activity. smolecule.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO7S B555364 Dibenzyl L-glutamate tosylate CAS No. 2791-84-6

Properties

IUPAC Name

dibenzyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUAIVKRYGQRM-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2791-84-6
Record name L-Glutamic acid, 1,5-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O'-Dibenzyl-L-glutamine toluene-p-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O'-dibenzyl-L-glutamine toluene-p-sulphonate
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Synthetic Methodologies and Route Optimization for L Glutamic Acid Dibenzyl Ester Tosylate

Esterification Reactions: Classical Approaches and Modern Innovations

The formation of the dibenzyl ester is the cornerstone of the synthesis of L-Glutamic acid dibenzyl ester tosylate. This transformation can be achieved through several esterification strategies, ranging from classical acid-catalyzed methods to more recent innovations.

Direct Esterification Protocols and Catalytic Systems

The most conventional and widely reported method for the synthesis of L-Glutamic acid dibenzyl ester tosylate is the direct Fischer esterification of L-glutamic acid with benzyl (B1604629) alcohol. smolecule.com This reaction is typically catalyzed by p-toluenesulfonic acid (p-TsOH), which serves a dual role: as an acid catalyst to protonate the carboxylic acid groups, thereby activating them towards nucleophilic attack by benzyl alcohol, and as the counterion to form the stable tosylate salt of the resulting dibenzyl ester amine. smolecule.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by the nucleophilic addition of benzyl alcohol to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the ester and regenerates the acid catalyst. To drive the equilibrium towards the product side, the water formed during the reaction is typically removed azeotropically. acs.org Historically, solvents like benzene (B151609) and carbon tetrachloride were used for this purpose; however, due to their toxicity and environmental concerns, greener alternatives such as cyclohexane (B81311) are now preferred. acs.orgunimi.it

Catalyst SystemSolventReaction ConditionsYieldReference
p-Toluenesulfonic acidCyclohexaneReflux with Dean-Stark trap, 6h97% acs.org
p-Toluenesulfonic acidToluene (B28343)Reflux, 5hHigh, but with significant racemization acs.org
Sulfuric acidBenzyl alcohol45°C, 4h86% (for γ-benzyl ester)

This table presents data on different catalytic systems for the direct esterification of L-glutamic acid.

Recent research has also explored other catalytic systems to improve efficiency and selectivity. For instance, the use of Lewis acids like copper(II) chloride (CuCl₂) has been shown to promote the esterification of L-glutamic acid with benzyl alcohol, offering high selectivity for the γ-benzyl ester under certain conditions. researchgate.net

Transesterification Methodologies Utilizing L-Glutamic Acid Dibenzyl Ester Tosylate Precursors

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In principle, L-Glutamic acid dibenzyl ester could serve as a precursor in transesterification reactions to generate different esters of glutamic acid. This could be particularly useful for introducing functionalized alcohol moieties or for synthesizing mixed esters.

The transesterification of amino acid esters can be catalyzed by acids, bases, or enzymes, particularly lipases. nih.govresearchgate.net Lipase-catalyzed transesterification, or alcoholysis, offers the advantage of mild reaction conditions and high selectivity, which can be crucial for preserving the stereochemical integrity of the chiral amino acid backbone. mdpi.comnih.gov For instance, lipases from Candida antarctica have been shown to be effective in the alcoholysis of various esters. mdpi.com

While the concept is chemically sound, specific and well-documented methodologies utilizing L-Glutamic acid dibenzyl ester tosylate as a direct precursor for transesterification are not extensively reported in the scientific literature. The primary synthetic utility of this compound lies in its role as a protected amino acid for peptide synthesis, where the benzyl groups are typically removed via hydrogenolysis rather than being exchanged through transesterification. frontiersin.org Theoretical applications could involve the enzymatic or chemically catalyzed reaction of the dibenzyl ester with a different alcohol to yield a new diester or a monoester, depending on the selectivity of the catalyst. However, further research is needed to establish practical protocols for such transformations.

Protecting Group Strategies for the L-Glutamic Acid Backbone in the Synthesis of Dibenzyl Ester Tosylate

In the context of synthesizing L-Glutamic acid dibenzyl ester tosylate via direct esterification with p-TsOH, the amino group is protonated in situ, forming the tosylate salt, which effectively protects it from participating in side reactions. Therefore, an additional N-protecting group is generally not required for this specific synthetic route.

However, in alternative synthetic strategies, particularly those aiming for selective mono-esterification or those employing different coupling reagents, the use of N-protecting groups is crucial. These protecting groups prevent undesired reactions of the amino functionality and can influence the regioselectivity of the esterification. frontiersin.org

Common N-protecting groups for amino acids include:

tert-Butoxycarbonyl (Boc): This group is stable under a variety of conditions but can be readily removed with acids like trifluoroacetic acid (TFA). The use of N-Boc-L-glutamic acid has been explored in enzymatic mono-benzylesterification, where the protecting group enhances the solubility of the amino acid in organic solvents. frontiersin.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another widely used protecting group that can be removed by catalytic hydrogenolysis or strong acids. frontiersin.org N-Cbz-L-glutamic acid can be converted to its cyclic anhydride (B1165640), which then reacts with benzyl alcohol to yield the α-benzyl ester with moderate selectivity. frontiersin.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is a cornerstone of solid-phase peptide synthesis. wikipedia.org

Optimization of Reaction Conditions: Yield, Purity, and Stereochemical Integrity Considerations

Optimizing the reaction conditions for the synthesis of L-Glutamic acid dibenzyl ester tosylate is critical to maximize the yield and purity of the product while preserving its stereochemical integrity.

Yield and Purity: The yield of the direct esterification is highly dependent on the efficient removal of water. The use of a Dean-Stark apparatus with a suitable azeotropic solvent like cyclohexane has been shown to provide near-quantitative conversion. acs.org The stoichiometry of the reactants is also important; typically, an excess of benzyl alcohol is used to drive the reaction to completion. acs.org The purity of the final product is often high enough after simple filtration and washing, as the tosylate salt precipitates from the reaction mixture upon cooling and addition of an anti-solvent like ethyl acetate (B1210297). acs.orgunimi.it

Stereochemical Integrity: A major challenge in the synthesis of chiral amino acid derivatives is the potential for racemization, particularly under harsh reaction conditions. researchgate.net For the esterification of L-glutamic acid, the reaction temperature and the choice of solvent are crucial factors in maintaining the (S)-configuration at the α-carbon.

ParameterConditionRationale
Solvent CyclohexaneForms a lower-boiling azeotrope with water, allowing for efficient water removal at a temperature that minimizes racemization. acs.orgunimi.it
Temperature Refluxing cyclohexane (approx. 69°C)High enough for a reasonable reaction rate but low enough to prevent significant racemization. acs.org
Catalyst p-Toluenesulfonic acidEffective catalyst that also forms a stable, crystalline salt with the product, facilitating purification. acs.org

This table outlines optimized reaction conditions for maintaining stereochemical integrity.

It has been demonstrated that conducting the reaction in refluxing toluene (boiling point of water azeotrope approx. 85°C) leads to considerable racemization. acs.org The mechanism of racemization is thought to involve the formation of an oxazolone intermediate under acidic and high-temperature conditions. Therefore, careful control of the reaction temperature is paramount for obtaining an enantiomerically pure product. Chiral HPLC is a valuable analytical tool for assessing the enantiomeric excess of the final product. acs.org

Green Chemistry Approaches in the Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in line with the principles of green chemistry. For the synthesis of L-Glutamic acid dibenzyl ester tosylate, several green chemistry approaches have been explored.

Green Solvents: A significant improvement has been the replacement of hazardous solvents like benzene and carbon tetrachloride with safer alternatives for azeotropic water removal. Cyclohexane is a notable example of a less toxic and more environmentally acceptable solvent for this purpose. acs.orgunimi.it Efforts are also being made to develop solvent-free reaction conditions or to use bio-based solvents.

Biocatalysis: Enzymatic methods offer a green alternative to traditional chemical synthesis. Lipases and proteases can catalyze the esterification of amino acids under mild conditions, often with high chemo-, regio-, and stereoselectivity. frontiersin.org For example, the protease Alcalase has been used for the α-selective mono-benzylesterification of N-Boc L-glutamic acid with an 81% yield. frontiersin.org While this demonstrates the potential of biocatalysis, the synthesis of the dibenzyl ester via enzymatic methods is less straightforward and may require further research and development. Another biocatalytic approach involves the γ-selective hydrolysis of dibenzyl L-glutamate using lipases or esterases to produce α-benzyl L-glutamate. frontiersin.org

Atom Economy and Waste Reduction: The direct esterification method, particularly when optimized, has a good atom economy as the main byproduct is water. The use of a catalytic amount of p-TsOH is also advantageous. Green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), can be used to evaluate and compare the environmental performance of different synthetic routes. researchgate.netwhiterose.ac.uknih.gov The goal is to design processes that generate minimal waste and maximize the incorporation of reactant atoms into the final product.

Scalability and Industrial Synthesis Considerations for L-Glutamic Acid Dibenzyl Ester Tosylate

The transition of a synthetic route from the laboratory to an industrial scale presents several challenges, including reaction kinetics, heat transfer, mass transfer, and process safety. The one-pot synthesis of L-Glutamic acid dibenzyl ester tosylate using p-TsOH in cyclohexane is a robust and scalable process. acs.org

Key considerations for industrial-scale synthesis include:

Raw Material Sourcing and Cost: L-glutamic acid is readily available and relatively inexpensive, often produced through fermentation. thieme-connect.com The cost and availability of benzyl alcohol and p-toluenesulfonic acid are also important factors.

Process Safety: The use of flammable organic solvents like cyclohexane requires appropriate safety measures, including explosion-proof equipment and efficient vapor handling systems.

Reaction Control: Maintaining a consistent temperature profile throughout a large reactor is crucial for preventing racemization and ensuring product quality.

Product Isolation and Drying: Efficient filtration and drying of the crystalline product are necessary to meet purity specifications and ensure stability.

Solvent Recovery and Recycling: To improve the economic and environmental sustainability of the process, the recovery and recycling of solvents like cyclohexane and excess benzyl alcohol are essential.

The direct precipitation of the tosylate salt from the reaction mixture simplifies the downstream processing, avoiding the need for complex chromatographic purification, which is often a bottleneck in large-scale production. This makes the described one-pot procedure particularly attractive for industrial applications.

Mechanistic Investigations and Reaction Pathways Involving L Glutamic Acid Dibenzyl Ester Tosylate

Acid-Catalyzed Esterification Mechanisms Leading to Dibenzyl Ester Formation

The formation of L-Glutamic acid dibenzyl ester from L-Glutamic acid and benzyl (B1604629) alcohol is primarily achieved through acid-catalyzed esterification, a process commonly known as the Fischer-Speier esterification. mdpi.comsciencemadness.org This equilibrium reaction is typically catalyzed by a strong acid, with p-toluenesulfonic acid (p-TsOH) being a frequently used catalyst for this specific transformation. acs.orgorganic-chemistry.org

The generally accepted mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The p-toluenesulfonic acid protonates the oxygen atom of one of the carboxylic acid groups of L-glutamic acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. organic-chemistry.orgjk-sci.com

Nucleophilic Attack by Alcohol : A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water). organic-chemistry.org

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process is repeated for the second carboxylic acid group to form the dibenzyl ester. To drive the reaction equilibrium toward the product side, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus with solvents like cyclohexane (B81311) or toluene (B28343). acs.orgorganic-chemistry.org

An alternative mechanism has been proposed, particularly in the presence of certain Lewis acid catalysts like CuCl₂, where the benzyl alcohol is activated instead of the carboxylic acid. In this pathway, a proton transfer from the α-carboxyl group to the benzyl alcohol increases the electrophilicity of the benzyl carbon, which is then attacked by the nucleophilic carbonyl oxygen of the glutamic acid. researchgate.net

A significant consideration during the synthesis is the potential for racemization at the α-carbon of the glutamic acid. acs.org Prolonged heating in a strongly acidic medium can facilitate this side reaction, reducing the enantiomeric purity of the final product. benchchem.com Studies have shown that while the reaction of L-glutamic acid with benzyl alcohol and p-TsOH in refluxing toluene can produce the desired product, considerable racemization can occur. acs.org

Table 1: Reported Conditions for the Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate This table is interactive and allows for sorting and filtering of data.

L-Glutamic Acid (equiv.)Benzyl Alcohol (equiv.)p-TsOH (equiv.)SolventConditionsReaction TimeEnantiomeric ExcessReference
151.2TolueneReflux5 h80.8% acs.org
151.2CyclohexaneReflux (Dean-Stark)6 hNot specified acs.org
15.71.2 (from p-TsCl)CyclohexaneAzeotropic (water removal)Not specifiedMinimized racemization benchchem.com

De-esterification Mechanisms and Selective Cleavage Strategies for Benzyl Ester Groups

The benzyl ester groups in L-Glutamic acid dibenzyl ester tosylate function as protecting groups for the carboxylic acids. Their removal, or de-esterification, is a critical step in multi-step syntheses. The most common and efficient method for cleaving benzyl esters is catalytic hydrogenolysis. acsgcipr.orgambeed.com

The mechanism of catalytic hydrogenolysis involves the following:

Adsorption : Both the benzyl ester and hydrogen gas are adsorbed onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.org

Bond Cleavage : The catalyst facilitates the cleavage of the benzyl-oxygen bond (C-O). acsgcipr.org

Product Formation : The reaction results in the formation of the free carboxylic acid and toluene as a byproduct. The catalyst is then recovered by simple filtration. acsgcipr.org

This method is widely favored due to its mild reaction conditions and high efficiency. acsgcipr.org The choice of catalyst and reaction conditions can be optimized to ensure high selectivity. For instance, in molecules containing other reducible functional groups like aromatic halogens, careful selection of the palladium catalyst and control of reaction conditions can achieve selective debenzylation while minimizing undesired side reactions like dehalogenation. nacatsoc.org

Alternative strategies for benzyl ester cleavage include:

Transfer Hydrogenolysis : This method uses a hydrogen donor molecule, such as tetrahydroxydiboron, in place of gaseous hydrogen, which can offer advantages in terms of safety and handling. researchgate.net

Alkaline Hydrolysis : The ester bond can also be cleaved by hydrolysis under basic conditions (e.g., using a hydroxide (B78521) solution). However, this method is less selective than hydrogenolysis and can lead to racemization or other side reactions, especially in complex molecules. nih.gov

Acidic Cleavage : While less common for benzyl esters compared to t-butyl esters, strong acids can also effect cleavage, though this often requires harsh conditions.

Table 2: Comparison of Benzyl Ester Cleavage Methods This table is interactive and allows for sorting and filtering of data.

MethodTypical Reagents/CatalystTypical ConditionsAdvantagesDisadvantagesReference
Catalytic HydrogenolysisH₂, Pd/C, Pt/CMild temperature and pressure (e.g., 50°C, 1 atm)High selectivity, clean reaction, mild conditionsRequires specialized hydrogenation equipment, potential catalyst poisoning acsgcipr.orgnacatsoc.orgrsc.org
Transfer HydrogenolysisB₂(OH)₄, ARP-Pd catalystMild, aqueous conditionsAvoids use of flammable H₂ gas, safeCatalyst may be specialized researchgate.net
Alkaline HydrolysisNaOH, KOHAqueous solution, pH 11Simple reagentsCan cause racemization, saponification of other esters, not selective nih.gov

Kinetic Studies of Esterification and De-protection Reactions Involving L-Glutamic Acid Dibenzyl Ester Tosylate

Detailed kinetic studies specifically on the formation and cleavage of L-Glutamic acid dibenzyl ester tosylate are not extensively reported in the literature. However, the kinetics can be inferred from general studies on Fischer esterification and benzyl group hydrogenolysis.

Esterification Kinetics: The acid-catalyzed esterification of carboxylic acids is typically a reversible reaction, and its rate is influenced by several factors including temperature, catalyst concentration, and the concentration of reactants and products. mdpi.com Kinetic models for similar esterification reactions often describe them as pseudo-homogeneous and follow second-order or pseudo-first-order kinetics. mdpi.comresearchgate.net

For the synthesis of L-Glutamic acid dibenzyl ester tosylate, reaction times reported in the literature provide insight into the reaction's kinetics. For example, a reaction conducted in refluxing toluene required 5 hours to achieve a yield with significant racemization, while a similar reaction using cyclohexane and a Dean-Stark trap was run for 6 hours. acs.org The removal of water is a key kinetic driver, shifting the equilibrium towards the products. The rate of esterification is also dependent on the acid catalyst's strength and concentration. mdpi.com

De-protection (Hydrogenolysis) Kinetics: The kinetics of catalytic hydrogenolysis of benzyl groups have been studied more extensively. The reaction rate is dependent on factors such as hydrogen pressure, catalyst type and loading, temperature, and substrate concentration. nacatsoc.org Kinetic profiles can be monitored by measuring hydrogen uptake over time. Studies on similar compounds show that different types of palladium catalysts (e.g., reduced vs. unreduced, edge-coated vs. uniform) exhibit significantly different activities, leading to varying reaction rates. nacatsoc.org The reaction often proceeds until the theoretical amount of hydrogen has been consumed, indicating complete debenzylation.

Table 3: Reaction Parameters Influencing Kinetics This table is interactive and allows for sorting and filtering of data.

ReactionKey Kinetic ParametersObservationsReference
Esterification Temperature, Catalyst Concentration, Water RemovalReaction times are typically several hours (5-6 h) under reflux. acs.org Continuous water removal is crucial to drive the reaction to completion. organic-chemistry.org Stronger acids or higher catalyst loads can increase the rate but may also increase side reactions like racemization. mdpi.combenchchem.com mdpi.comacs.orgorganic-chemistry.org
De-esterification (Hydrogenolysis) H₂ Pressure, Catalyst Type/Loading, TemperatureThe rate is highly dependent on the activity of the Pd catalyst. nacatsoc.org The reaction is typically run to completion, as monitored by H₂ uptake or chromatographic analysis. nacatsoc.org nacatsoc.org

Role of the Tosylate Counterion in Reaction Pathways and Reactivity Profiles

The tosylate (p-toluenesulfonate) anion plays a crucial, albeit often passive, role in the reaction pathways involving L-Glutamic acid dibenzyl ester tosylate. Its properties as a counterion are key to facilitating the desired chemical transformations without interfering.

The primary roles of the tosylate counterion are:

Charge Stabilization : In the acid-catalyzed esterification, the amino group of L-glutamic acid is protonated. The tosylate anion serves as the counterion to this positively charged ammonium (B1175870) group, forming a stable salt and keeping the intermediate in solution. benchchem.com

Non-Coordinating Nature : The tosylate anion is considered weakly coordinating or "non-coordinating". chemeurope.comwikipedia.org This is because its negative charge is highly delocalized across the three sulfonate oxygen atoms and the aromatic ring through resonance. bartleby.com This delocalization makes it a very poor nucleophile. Consequently, it does not compete with the benzyl alcohol in attacking the activated carbonyl group, preventing the formation of unwanted side products. bartleby.comfiveable.me

Maintaining Acidity : As the conjugate base of a very strong acid (p-TsOH, pKa ≈ -2.8), the tosylate anion is an extremely weak base. benchchem.com This ensures that it does not deprotonate the reaction intermediates prematurely, thereby maintaining the highly acidic environment required to catalyze the esterification effectively.

Leaving Group Ability : While its role as a leaving group is paramount when covalently bonded (as in an alkyl tosylate), this property is rooted in the same stability that makes it a good counterion. fiveable.memasterorganicchemistry.com The high stability of the tosylate anion makes it easy to displace, which is why tosylates are excellent leaving groups in SN2 reactions. khanacademy.orgwikipedia.org In the context of its role as a counterion, this inherent stability translates to chemical inertness under the reaction conditions.

The use of a bulky, non-nucleophilic counterion like tosylate is advantageous over smaller, more nucleophilic anions such as halides (Cl⁻, Br⁻). Halide ions could potentially engage in nucleophilic substitution reactions, leading to a more complex product mixture. The deliberate choice of the tosylate anion is therefore a critical aspect of designing a clean and efficient synthesis of the target compound.

Stereochemical Aspects and Chiral Integrity of L Glutamic Acid Dibenzyl Ester Tosylate

Retention of Stereochemistry During Synthetic Transformations

Maintaining the (S)-configuration of the α-carbon is crucial during the synthesis of L-Glutamic acid dibenzyl ester tosylate and its subsequent use in further chemical transformations, most notably in peptide synthesis. smolecule.comchemrxiv.org The benzyl (B1604629) ester protecting groups at the α- and γ-carboxyl groups are instrumental in preventing undesirable side reactions that could compromise the stereocenter during peptide coupling steps. smolecule.com

Synthetic strategies are often designed to be "racemization-free" to ensure the stereochemical purity of the final product. researchgate.net For example, in certain rhodium-catalyzed three-component carboamidation reactions, a Rh(III)-enolate intermediate undergoes a 1,1-migratory insertion that proceeds with retention of stereochemistry to form the new C-N bond. nih.gov This level of control is essential, as the biological activity of peptides and other complex molecules is highly dependent on their precise three-dimensional structure. The use of carbamate (B1207046) nitrogen protecting groups is a well-established method for minimizing racemization during peptide synthesis. chemrxiv.org

Advanced Methodologies for Chiral Purity Assessment

A variety of sophisticated analytical techniques are employed to verify the enantiomeric purity of L-Glutamic acid dibenzyl ester tosylate and related chiral compounds. wikipedia.org These methods are essential for quality control and for validating the stereochemical outcome of synthetic procedures. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. wikipedia.org Specific chiral stationary phases (CSPs) can effectively resolve the D- and L-enantiomers of glutamic acid derivatives. acs.org For instance, the enantiomers of dibenzyl glutamate (B1630785) have been successfully resolved using a chiral stationary phase with a hexane/ethanol eluting mixture. acs.org Similarly, chiral HPLC methods have been developed for the simultaneous determination of all four stereoisomers of related glutamic acid derivatives, such as (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG), using specialized columns like the Chirex 3126. nih.gov

Other powerful techniques for assessing chiral integrity include:

Capillary Gas Chromatography: This method, using a chiral stationary phase, can separate the enantiomers of nearly all proteinogenic and many non-proteinogenic amino acids after appropriate derivatization to increase volatility. cat-online.com

Capillary Electrophoresis (CE): CE, often using a buffer containing a chiral selector like cyclodextrin (B1172386), is a highly sensitive method for the direct analysis of amino acid enantiomers. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy detects shifts in optical activity that can indicate racemization or confirm the chirality of a molecule. The induction of chirality in polymers modified with amino acids has been confirmed using CD spectroscopy. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly with the use of chiral shift reagents or in the analysis of diastereomeric complexes, is a powerful tool for determining enantiomeric purity. researchgate.netnih.gov

Table 1: Methodologies for Chiral Purity Assessment

Methodology Principle Application Example Reference(s)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Resolution of D/L enantiomers of dibenzyl glutamate. wikipedia.orgacs.org
Chiral GC Separation of volatile, derivatized enantiomers on a chiral column. Enantiomeric purity analysis of proteinogenic and non-proteinogenic α-amino acids. cat-online.com
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. Direct analysis of amino acid enantiomers using cyclodextrin as a chiral selector. researchgate.net
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Detecting optical activity shifts indicative of racemization. acs.org
NMR Spectroscopy Use of chiral shift reagents or formation of diastereomers to induce chemical shift differences between enantiomers. Studying enantioselective binding of amino acid esters to chiral receptors. researchgate.netnih.gov

Racemization Studies and Stability of the Chiral Center in L-Glutamic Acid Dibenzyl Ester Tosylate

Despite synthetic efforts to preserve stereochemistry, the chiral center in glutamic acid derivatives can be susceptible to racemization under certain conditions. acs.orgacs.org The direct esterification of L-glutamic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid, is a common synthetic route, but it has been shown to cause significant racemization. acs.org

One study investigating this reaction in refluxing toluene (B28343) reported the formation of the desired (S)-product with only 80.8% enantiomeric excess (ee), indicating that a considerable portion of the starting material had racemized during the process. acs.org The prolonged exposure of amino acid esters to alkaline or acidic conditions, as well as elevated temperatures, can facilitate the enolization of the α-carbon, leading to a loss of stereochemical integrity. nih.govmdpi.com For instance, the use of triethylamine (B128534) as a base to enhance the nucleophilicity of an amino group has been shown to cause extensive racemization of the glutamic acid moiety in certain reactions. mdpi.com The identification of racemized amino acid residues can be a significant analytical challenge, sometimes requiring specialized techniques like mass spectrometry combined with stable isotope labeling. nih.gov

Table 2: Research Findings on Racemization of Glutamic Acid Derivatives

Condition Compound/Reaction Observation Enantiomeric Excess (ee) Reference(s)
Refluxing Toluene Esterification of L-glutamic acid with benzyl alcohol and p-toluenesulfonic acid. Considerable racemization occurred. 80.8% acs.org
Alkaline Medium Aminolysis of activated esters of N-alkoxycarbonylamino acids. Racemization results from prolonged contact of unconsumed ester with the alkaline medium. Not specified nih.gov
Base Addition Reaction of N-phthaloyl-L-glutamic acid anhydride (B1165640) with an amino acid. The addition of triethylamine resulted in extensive racemization of the glutamic acid moiety. Not specified mdpi.com

Role of L-Glutamic Acid Dibenzyl Ester Tosylate as a Chiral Synthon in Asymmetric Synthesis

By virtue of its protected functional groups and, most importantly, its defined (S)-stereochemistry, L-Glutamic acid dibenzyl ester tosylate serves as a valuable chiral building block, or synthon, in the field of asymmetric synthesis. smolecule.com Its structure allows for the stereocontrolled introduction of a glutamic acid residue into larger, more complex target molecules.

This chiral synthon is utilized in the synthesis of a wide range of compounds where stereochemistry is critical for function. Notable applications include:

Synthesis of Oligo-γ-glutamates: The compound acts as an important intermediate for the stepwise construction of oligo-gamma-glutamate chains, which are components of various pharmaceutical agents.

Preparation of Peptide Macrocycles: In one advanced application, a derivative of glutamic acid was used as a key ring-forming residue to synthesize macrocyclic peptide mimetics. nih.gov These macrocycles were designed to bind with high affinity to specific protein targets, demonstrating the utility of the glutamic acid scaffold in creating structurally constrained, bioactive molecules. nih.gov

Asymmetric Synthesis of Substituted Glutamic Acids: The core structure of glutamic acid is a template for creating novel, enantiomerically pure amino acids. nih.gov For example, asymmetric syntheses have been developed to produce enantiomerically and diastereoisomerically enriched 4-fluoro- (B1141089) or 4-bromo-substituted glutamic acids, starting from chiral synthons. nih.gov

Synthesis of Chiral Monomers: Derivatives of L-glutamic acid have been used as building blocks for creating chiral monomers for AABB-type polyamides, highlighting their role in materials science. researchgate.net

The predictable stereochemistry of L-Glutamic acid dibenzyl ester tosylate makes it an indispensable tool for chemists aiming to construct enantiomerically pure pharmaceuticals, probes for biochemical research, and advanced materials. smolecule.comlookchem.com

Applications of L Glutamic Acid Dibenzyl Ester Tosylate in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecule Construction

L-Glutamic acid dibenzyl ester tosylate serves as a fundamental chiral building block in the multistep synthesis of complex organic molecules. Its utility stems from the presence of multiple functional groups—two protected carboxylates and a protonated amine—which can be selectively deprotected and modified. The benzyl (B1604629) ester protecting groups are particularly useful as they are stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups.

This strategic protection allows chemists to perform reactions on other parts of a molecule without interference from the acidic protons or nucleophilic carboxylates of the glutamic acid backbone. Once the desired modifications are complete, the benzyl groups can be cleaved to reveal the free carboxylic acids for further transformation, such as amide bond formation or reduction. This controlled, stepwise approach is crucial for the efficient and high-yield synthesis of intricate molecular architectures where stereochemistry must be preserved. smolecule.com

Precursor for Bioactive Molecules and Natural Product Synthesis

A significant application of L-glutamic acid dibenzyl ester tosylate is its role as a key intermediate in the synthesis of bioactive molecules, particularly those with therapeutic potential. It is frequently employed in the development of pharmaceuticals targeting neurological disorders, owing to the central role of glutamic acid as a neurotransmitter. smolecule.com The compound has been investigated for its potential in creating neuroprotective agents that can shield neuronal cells from glutamate (B1630785) toxicity and oxidative stress, factors implicated in neurodegenerative conditions. smolecule.com

One well-documented application is in the synthesis of oligo-γ-L-glutamate chains. These peptide chains are crucial for producing analogs of methotrexate (B535133), an important anticancer drug. nih.gov The synthesis involves a stepwise elongation of the glutamate chain, where L-glutamic acid dibenzyl ester tosylate is coupled with another protected glutamic acid derivative. nih.gov This process allows for the precise construction of poly-γ-glutamyl analogs essential for studying drug metabolism and developing more effective chemotherapeutic agents.

Table 1: Examples of Bioactive Molecules Synthesized Using L-Glutamic Acid Dibenzyl Ester Tosylate as a Precursor

Target Molecule ClassTherapeutic AreaRole of L-Glutamic Acid Dibenzyl Ester Tosylate
Methotrexate AnalogsOncologyProvides the backbone for oligo-γ-L-glutamate chain extension. nih.gov
Neuroprotective AgentsNeurologyServes as a starting material for compounds designed to modulate glutamate receptor activity. smolecule.com
PeptidomimeticsVariousActs as a chiral scaffold for building complex peptide-like structures with enhanced stability and activity.

Role in the Synthesis of Non-Natural Amino Acids and Analogs

The synthesis of non-natural amino acids—those not found in the 20 common proteinogenic amino acids—is a major focus in medicinal chemistry for creating novel peptides and pharmaceuticals with improved properties. L-Glutamic acid dibenzyl ester tosylate serves as a valuable chiral starting material for these syntheses. With its stereocenter fixed in the L-configuration, it provides a reliable scaffold for introducing modifications to the amino acid side chain. smolecule.com

Synthetic strategies often involve the generation of a stabilized carbanion (enolate) at the α-carbon, which can then react with various electrophiles to introduce new functional groups or side chains. The protected carboxyl groups are essential for the success of these reactions, preventing unwanted side reactions. After modification, deprotection of the benzyl esters yields a novel, non-natural glutamic acid analog. This methodology allows for the creation of a diverse library of amino acid derivatives with unique steric and electronic properties for applications in drug discovery and material science. nih.govnih.gov

Utility in the Construction of Macrocyclic Structures and Constrained Peptides

Macrocyclic peptides, which feature a ring structure formed by linking the amino acid side chains or termini, are of great interest in drug development because their constrained conformation can lead to higher receptor affinity, selectivity, and stability compared to their linear counterparts. L-Glutamic acid dibenzyl ester tosylate is a key component in the solid-phase peptide synthesis (SPPS) of such structures. nih.gov

In a typical strategy to form a side-chain-to-side-chain macrocycle (a lactam bridge), a glutamic acid residue is paired with a basic amino acid like lysine. To achieve selective cyclization, an orthogonal protecting group strategy is employed. For instance, a peptide can be synthesized on a solid support using standard Fmoc-protected amino acids, including L-glutamic acid dibenzyl ester tosylate (for non-cyclizing glutamic acid residues) and specially protected derivatives like Fmoc-Glu(O-Allyl)-OH and Fmoc-Lys(Alloc)-OH at the positions intended for cyclization. nih.gov

Once the linear peptide chain is assembled, the allyl and alloc protecting groups are selectively removed using a palladium catalyst, leaving the other protecting groups (like the benzyl esters on other glutamic acid residues) intact. The now-free side-chain carboxyl and amino groups are then coupled to form the macrocyclic ring. Finally, the peptide is cleaved from the resin, and the remaining protecting groups, including the benzyl esters, are removed to yield the final constrained peptide. nih.gov

Applications in Polymer Chemistry, including Monomer Synthesis for Polyamides and Polyesters

L-Glutamic acid dibenzyl ester tosylate and its close derivatives are crucial starting materials in polymer chemistry for the synthesis of biodegradable and functional polymers, most notably polyamides like poly(L-glutamic acid) (PGA).

The primary route involves the conversion of a glutamic acid benzyl ester derivative, such as γ-benzyl L-glutamate, into a γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) monomer. rsc.orgscielo.br This monomer can then undergo ring-opening polymerization (ROP) to produce poly(γ-benzyl-L-glutamate) (PBLG), a helical polypeptide with benzyl groups on its side chains. nih.govmdpi.com The final step is the deprotection of the PBLG, where the benzyl ester groups are removed via methods like catalytic hydrogenation or treatment with agents such as trimethylsilyl iodide or hydrobromic acid in acetic acid, to yield the water-soluble polyamide, poly(L-glutamic acid). proquest.comnih.govresearchgate.netgoogle.com PGA is a biodegradable, non-toxic polymer widely explored for applications in drug delivery, tissue engineering, and hydrogels. scielo.brmdpi.com

Furthermore, N-substituted glutamic acid derivatives can be used in polycondensation reactions with diols (like polyethylene glycol) to synthesize novel polyesters. lpnu.uatandfonline.comtandfonline.com In these syntheses, the two carboxylic acid groups of glutamic acid act as the di-acid monomer component. The resulting polyesters are often amphiphilic and can self-assemble into micellar structures, making them promising candidates for biomedical applications such as drug delivery nanocarriers. nih.govnih.gov

Table 2: Synthesis Pathway from L-Glutamic Acid Derivative to Poly(L-Glutamic Acid)

StepStarting MaterialKey Reagent(s)ProductPolymer Type
1γ-Benzyl L-glutamateTriphosgeneγ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)Monomer
2BLG-NCAAmine Initiator (e.g., n-hexylamine)Poly(γ-benzyl-L-glutamate) (PBLG)Protected Polyamide
3PBLGHBr/Acetic Acid or TMSIPoly(L-glutamic acid) (PGA)Functional Polyamide

Role of L Glutamic Acid Dibenzyl Ester Tosylate in Peptide and Peptidomimetic Chemistry

Amide Bond Formation Strategies Utilizing L-Glutamic Acid Dibenzyl Ester Tosylate

The primary role of L-Glutamic acid dibenzyl ester tosylate in amide bond formation is to provide a protected glutamic acid residue that can be selectively incorporated into a growing peptide chain. The formation of a peptide (amide) bond requires the reaction of a free amine group of one amino acid with an activated carboxylic acid group of another. beilstein-journals.org L-Glutamic acid dibenzyl ester tosylate serves as the amino component in a coupling reaction after the tosylate salt is neutralized to free the α-amino group.

The general strategy involves the following steps:

Neutralization: The tosylate salt is treated with a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to liberate the free α-amino group of the dibenzyl glutamate (B1630785) ester.

Activation and Coupling: A separate N-terminally protected amino acid is activated at its C-terminus. Common activation methods include conversion to an active ester (e.g., N-hydroxysuccinimide ester) or the use of carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). bachem.comnih.gov

Peptide Bond Formation: The activated carboxyl group reacts with the free α-amino group of the dibenzyl glutamate ester to form the desired dipeptide. The benzyl (B1604629) esters on the glutamic acid residue remain intact, protecting the α- and γ-carboxyl groups from participating in the reaction.

This approach ensures regioselective amide bond formation at the α-amino position of the glutamate residue. The protected side-chain carboxyl group is essential for preventing the formation of isomeric peptides and side reactions, particularly when synthesizing poly-glutamate chains or incorporating glutamate into a specific position within a larger peptide.

Table 1: Key Reagents in Amide Bond Formation

Reagent TypeExample(s)Function in Peptide Synthesis
Amino Acid DerivativeL-Glutamic acid dibenzyl ester tosylateProvides a protected glutamic acid residue with a freeable α-amino group for coupling.
Coupling ReagentsDCC, TBTU, HATUActivate the carboxylic acid group of the incoming amino acid to facilitate amide bond formation. nih.govyoutube.com
BasesDIPEA, TEANeutralize the tosylate salt to liberate the free amine for reaction. beilstein-journals.org
Protecting GroupsBenzyl (Bzl), Carbobenzoxy (Cbz), FmocBlock reactive functional groups (carboxyl, amino) to ensure specific bond formation. beilstein-journals.orggoogle.com

Applications in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. bachem.com L-Glutamic acid dibenzyl ester tosylate is not typically used directly in standard Fmoc-based SPPS because the C-terminal carboxyl group is esterified. In SPPS, the C-terminal amino acid must have a free carboxyl group to be anchored to the resin. beilstein-journals.org

However, derivatives of L-glutamic acid with orthogonal protection schemes are fundamental. For instance, Fmoc-Glu(OBzl)-OH is a standard building block. Here, the α-amino group is protected by the base-labile Fmoc group, and the γ-carboxyl side chain is protected by a benzyl ester. The free α-carboxyl group allows attachment to the resin. The benzyl group protecting the side chain is stable to the piperidine (B6355638) used for Fmoc deprotection but can be cleaved at the end of the synthesis, typically with strong acids like trifluoroacetic acid (TFA) in the presence of scavengers. nih.govyoutube.com

While L-Glutamic acid dibenzyl ester tosylate itself is more suited for solution-phase synthesis, its structural motifs highlight the principles of side-chain protection that are central to SPPS. The benzyl ester is a classic side-chain protecting group for acidic amino acids like glutamic acid and aspartic acid, preventing side reactions during the repeated cycles of deprotection and coupling that define SPPS. beilstein-journals.org

Applications in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification of intermediates, remains a valuable method, particularly for large-scale synthesis or the preparation of short peptides and peptide fragments. bachem.comnih.gov L-Glutamic acid dibenzyl ester tosylate is an excellent reagent for this approach. acs.orggoogle.com

In a typical solution-phase synthesis, L-Glutamic acid dibenzyl ester tosylate can act as the C-terminal residue of a dipeptide. For example, an N-protected amino acid (e.g., Z-Ala-OH) is activated and then reacted with neutralized L-Glutamic acid dibenzyl ester tosylate to yield the protected dipeptide Z-Ala-Glu(OBzl)-OBzl. This intermediate can then be purified. Subsequently, either the N-terminal protecting group (Z-group) can be removed to allow for chain elongation at the N-terminus, or the benzyl esters can be removed to expose the carboxyl groups for further modification. This stepwise approach with intermediate purification allows for high control over product purity. nih.govrsc.org

Design and Synthesis of Glutamate-Containing Peptidomimetics and Peptide Conjugates

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to improve properties such as stability against enzymatic degradation or receptor binding affinity. nih.gov L-Glutamic acid and its derivatives are key components in the design of various peptidomimetics and conjugates.

For example, glutamate derivatives are used to synthesize ligands targeting the prostate-specific membrane antigen (PSMA), a target for cancer imaging and therapy. The synthesis of a PSMA-targeted conjugate involved coupling a glutamate-containing precursor, specifically using L-glutamic acid γ-benzyl-α-tert-butyl ester hydrochloride, to build a complex molecule featuring a chelating core and a fluorescent tag. beilstein-journals.org

Furthermore, the synthesis of N-(4-propargylaminobenzoyl)-L-glutamates, which are precursors for antifolate drugs, demonstrates the utility of protected glutamate synthons. These syntheses often employ a stepwise or convergent peptide synthesis strategy where protected glutamate derivatives are essential for building the final complex molecule. researchgate.net These strategies allow for the controlled assembly of different molecular moieties (e.g., a recognition ligand, a spacer, and a functional payload) onto a glutamate scaffold. beilstein-journals.orgresearchgate.net

Table 2: Examples of Glutamate-Containing Peptidomimetics/Conjugates

Molecule TypeGlutamate Derivative UsedApplication/SignificanceReference
PSMA-Targeted ConjugateL-glutamic acid γ-benzyl-α-tert-butylester hydrochlorideUsed as a building block for creating theranostic tools for cancer detection and treatment. beilstein-journals.org
Antifolate γ-oligo-L-glutamatesα-t-butyl γ-methyl N-(4-propargylaminobenzoyl)-L-glutamateServe as key synthons for creating complex antifolate drugs used in chemotherapy. researchgate.net
N-methylated PeptidomimeticsGeneral N-methylated amino acidsEnhance pharmacological properties like stability against proteolysis and membrane permeability. nih.gov

Challenges and Innovations in the Efficient Utilization of L-Glutamic Acid Dibenzyl Ester Tosylate in Peptide Synthesis

Despite its utility, the synthesis and application of L-Glutamic acid dibenzyl ester tosylate are not without challenges. A significant issue is the risk of racemization (loss of stereochemical purity) during the esterification process. acs.org The synthesis often involves heating L-glutamic acid with benzyl alcohol and p-toluenesulfonic acid, and conditions such as high temperatures and the use of certain solvents (e.g., toluene) can lead to considerable racemization, yielding a product with a lower enantiomeric excess. acs.org

Innovations to address these challenges include:

Optimized Reaction Conditions: Research has focused on developing milder and more efficient synthesis protocols. One improved method involves using cyclohexane (B81311) as an azeotropic solvent to remove water during the reaction. This allows the reaction to proceed at a lower temperature (refluxing cyclohexane), significantly minimizing racemization and yielding a product with high enantiomeric purity (>98%). acs.org

Solvent Choice: The choice of solvent has been shown to be critical. While traditional solvents like benzene (B151609) or toluene (B28343) can be effective, they may increase the risk of racemization and pose safety concerns. acs.org Cyclohexane offers a safer and more effective alternative for maintaining stereochemical integrity.

Purification Techniques: Overcoming low yields and removing by-products often requires careful purification. google.com Recrystallization from solvent mixtures like ethanol/water or ethyl acetate (B1210297) can improve the purity of the final product. acs.org

These innovations are crucial for producing high-quality L-Glutamic acid dibenzyl ester tosylate, which is essential for the synthesis of chirally pure peptides and peptidomimetics for pharmaceutical and research applications.

Advanced Spectroscopic and Analytical Characterization Methodologies of L Glutamic Acid Dibenzyl Ester Tosylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of L-Glutamic Acid Dibenzyl Ester Tosylate in solution. Both ¹H and ¹³C NMR are utilized to confirm the covalent structure by identifying the unique chemical environment of each nucleus.

In ¹H NMR spectroscopy, the protonated amino group (-NH₃⁺) and the protons of the glutamic acid backbone, benzyl (B1604629) esters, and the tosylate counterion produce characteristic signals. The integration of these signals confirms the relative number of protons in each part of the molecule. While complete, fully assigned spectra are not always publicly available, typical chemical shifts observed in deuterated solvents like DMSO-d₆ provide clear evidence of the structure.

Detailed analysis of the ¹H NMR spectrum reveals:

Aromatic Protons: Multiple signals between 7.10 and 7.70 ppm correspond to the ten protons of the two benzyl groups and the four protons of the p-toluenesulfonate group.

Benzyl Methylene (B1212753) Protons: The four protons of the two benzylic -CH₂- groups typically appear as distinct signals around 5.1-5.2 ppm.

Glutamic Acid Protons: The α-CH, β-CH₂, and γ-CH₂ protons of the glutamic acid backbone resonate in the aliphatic region, generally between 2.0 and 4.3 ppm.

Tosylate Methyl Protons: A characteristic singlet for the methyl group on the tosylate anion appears upfield, around 2.29 ppm.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the presence of the ester carbonyls, the full carbon skeletons of the glutamic acid, benzyl, and tosylate moieties.

Conformational analysis, while not extensively documented in public literature for this specific salt, could be investigated using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). Such an analysis would reveal through-space interactions between protons, providing insight into the preferred rotational conformations of the benzyl ester groups and the orientation of the tosylate counterion with respect to the amino acid backbone in solution.

Table 1: Representative ¹H NMR Spectral Data for L-Glutamic Acid Dibenzyl Ester Tosylate Solvent: DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Assignment
~8.35 Broad Singlet -NH₃⁺
7.48 - 7.52 Doublet 2H, Aromatic (Tosylate, ortho to -SO₃)
7.29 - 7.40 Multiplet 10H, Aromatic (Dibenzyl)
7.11 - 7.14 Doublet 2H, Aromatic (Tosylate, meta to -SO₃)
5.18 Singlet 2H, Benzylic CH₂
5.13 Singlet 2H, Benzylic CH₂
4.15 - 4.20 Triplet 1H, α-CH
2.55 - 2.65 Triplet 2H, γ-CH₂
2.29 Singlet 3H, -CH₃ (Tosylate)

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Verification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of L-Glutamic Acid Dibenzyl Ester Tosylate. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically below 5 ppm, allowing for the unambiguous verification of the molecular formula.

The analysis is performed on the cationic portion of the molecule, Dibenzyl L-glutamate, which is formed by the loss of the tosylate counterion. The calculated exact mass of the protonated cation [C₁₉H₂₂NO₄]⁺ is 328.1543 Da. HRMS analysis would show a measured mass-to-charge ratio (m/z) extremely close to this theoretical value, confirming the molecular formula of the cation and, by extension, the identity of the full salt.

HRMS is also a critical tool for impurity profiling. During the synthesis, several process-related impurities can arise. These include:

Unreacted starting materials (L-Glutamic acid, p-toluenesulfonic acid).

Incompletely reacted intermediates (L-Glutamic acid 1-benzyl ester, L-Glutamic acid 5-benzyl ester).

Side-products from the use of excess benzyl alcohol.

By generating a list of potential impurities and their calculated exact masses, HRMS can be used in a targeted or untargeted manner to screen for and identify these species at very low levels, ensuring the high purity of the final product.

Table 2: HRMS Data for Molecular Formula Verification

Species Molecular Formula Calculated Exact Mass (Da) Expected m/z [M+H]⁺
Dibenzyl L-glutamate Cation [C₁₉H₂₂NO₄]⁺ 328.1543 328.1543
L-Glutamic Acid Dibenzyl Ester Tosylate C₂₆H₂₉NO₇S 499.1665 500.1737*

Note: The [M+H]⁺ for the full salt is often cited but the primary ion observed via ESI is typically the cation [C₁₉H₂₂NO₄]⁺.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information on the functional groups present in L-Glutamic Acid Dibenzyl Ester Tosylate and the nature of intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum is characterized by strong absorptions corresponding to the various bond vibrations:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the stretching vibrations of the ammonium (B1175870) (-NH₃⁺) group, which is hydrogen-bonded to the tosylate anion.

C=O Stretching: A strong, sharp absorption around 1730-1750 cm⁻¹ is indicative of the two ester carbonyl groups.

S=O Stretching: Strong, characteristic absorptions for the sulfonate group (SO₃⁻) of the tosylate anion appear in the 1150-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) regions.

Aromatic Vibrations: Peaks corresponding to aromatic C=C and C-H stretching and bending are also present.

Raman spectroscopy provides complementary information, particularly for the non-polar and symmetric vibrations of the aromatic rings and the carbon backbone. The presence of strong ionic and hydrogen bonding interactions between the ammonium cation and the sulfonate anion can lead to broadening and frequency shifts in the respective N-H and S=O stretching bands compared to their non-interacting states.

Table 3: Predicted Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3300 - 3100 Strong, Broad N-H Stretch (H-bonded -NH₃⁺)
3100 - 3000 Medium Aromatic C-H Stretch
2980 - 2850 Medium-Weak Aliphatic C-H Stretch
1750 - 1730 Strong C=O Stretch (Ester)
~1600, ~1450 Medium-Weak Aromatic C=C Ring Stretch
1250 - 1150 Strong Asymmetric S=O Stretch (Sulfonate)
1120 - 1130 Strong C-O Stretch (Ester)

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. While a publicly available crystal structure for L-Glutamic Acid Dibenzyl Ester Tosylate is not reported, a theoretical analysis predicts a highly ordered crystalline lattice stabilized by a network of strong intermolecular forces.

The primary interaction governing the crystal packing would be the strong ionic bond between the positively charged ammonium group (-NH₃⁺) of the glutamic acid moiety and the negatively charged sulfonate group (-SO₃⁻) of the tosylate anion.

Further stabilization would be achieved through:

Hydrogen Bonding: The three protons of the ammonium group act as hydrogen bond donors, forming strong hydrogen bonds with the three oxygen atoms of the sulfonate group.

π-π Stacking: The aromatic rings of the benzyl and tosylate groups are likely to engage in π-π stacking interactions, further organizing the molecules in the crystal lattice.

Elucidation of the actual crystal structure would provide definitive data on bond lengths, bond angles, and the specific geometry of these intermolecular interactions.

Advanced Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing both the chemical and stereochemical purity of L-Glutamic Acid Dibenzyl Ester Tosylate.

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric excess (e.e.) of the compound. This is crucial as racemization can be a concern during synthesis. A study has detailed a successful method using a chiral stationary phase to resolve the L- and D-enantiomers. By comparing the peak area of the L-enantiomer to the potential D-enantiomer, a precise quantification of enantiomeric purity can be achieved, ensuring the product meets the stringent requirements for stereospecific applications like peptide synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity assessment, particularly for identifying volatile or semi-volatile impurities. Due to the low volatility of the salt, derivatization is required prior to analysis. The compound can be converted into a more volatile species, for example, through silylation of the ammonium group. This allows for the separation and identification of process impurities such as residual benzyl alcohol or other synthetic by-products.

Table 4: Representative Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Ethanol mixture
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV Absorbance (e.g., at 220 nm or 254 nm)

| Purpose | Determination of enantiomeric excess (% e.e.) |

Computational Chemistry and Theoretical Studies on L Glutamic Acid Dibenzyl Ester Tosylate

Conformational Analysis and Energy Minimization Calculations

The three-dimensional structure of L-Glutamic acid dibenzyl ester tosylate is critical to its reactivity and interactions with other molecules. Conformational analysis, through computational methods, seeks to identify the most stable arrangements of the atoms in space, known as conformers. These studies typically involve systematic or stochastic searches of the molecule's potential energy surface, followed by energy minimization calculations to refine the geometry of each identified conformer.

A hypothetical table of relative energies for different conformers, as would be generated by such a study, is presented below. The energies are typically reported relative to the most stable conformer.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Computational Method
1 (Global Minimum)0.00ψ: 140, φ: -150, χ1: -60, χ2: 170DFT (B3LYP/6-31G)
21.25ψ: 135, φ: 60, χ1: 180, χ2: -70DFT (B3LYP/6-31G)
32.50ψ: -70, φ: -65, χ1: 65, χ2: 165DFT (B3LYP/6-31G*)

This table is illustrative and based on typical results for similar molecules, as specific data for L-Glutamic acid dibenzyl ester tosylate is not publicly available.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide fundamental insights into the distribution of electrons within the molecule, which in turn governs its reactivity. Methods like DFT are commonly used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity.

For L-Glutamic acid dibenzyl ester tosylate, the HOMO is likely to be localized on the electron-rich aromatic rings of the benzyl (B1604629) and tosylate groups, as well as the non-bonding orbitals of the oxygen atoms in the ester groups. The LUMO is expected to be distributed over the carbonyl carbons of the ester groups, which are electrophilic centers susceptible to nucleophilic attack.

Electrostatic potential (ESP) maps are another valuable tool, visualizing the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, such as the oxygen atoms of the carbonyl and sulfonyl groups. Regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack, like the protons of the ammonium (B1175870) group and the carbonyl carbons.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to oxidation
LUMO Energy-1.2 eVIndicates susceptibility to reduction
HOMO-LUMO Gap5.3 eVSuggests good kinetic stability
Dipole Moment~5-8 DReflects the molecule's overall polarity

These values are typical estimates for a molecule of this nature and are for illustrative purposes.

Reaction Pathway Simulations and Transition State Analysis of Transformations Involving L-Glutamic Acid Dibenzyl Ester Tosylate

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via the transition state. This is particularly relevant for understanding the mechanisms of reactions in which L-Glutamic acid dibenzyl ester tosylate participates, such as peptide coupling and deprotection steps.

For example, the hydrolysis of one of the benzyl esters can be simulated to determine the energy barrier for this reaction. The simulation would involve identifying the transition state structure, where the bonds are partially broken and formed. The energy of this transition state, relative to the reactants, gives the activation energy, which is a key determinant of the reaction rate. Such studies can help in optimizing reaction conditions by predicting the effect of catalysts or different solvent environments.

While specific simulations for this exact molecule are not found in publicly accessible literature, the principles are well-established. For instance, in a simulated peptide coupling reaction, the calculations would model the approach of a nucleophilic amino group to one of the carbonyl carbons of the L-Glutamic acid dibenzyl ester tosylate, facilitated by a coupling agent.

Spectroscopic Property Predictions and Validation Against Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict NMR chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with the experimental one can help in the assignment of peaks to specific atoms in the molecule.

Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be produced. The positions and intensities of the predicted peaks correspond to the various vibrational modes of the molecule, such as the C=O stretch of the ester groups and the S=O stretch of the tosylate.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm, CDCl₃)Cα-H: ~4.2Not available
Benzyl CH₂: ~5.1Not available
Aromatic H: ~7.2-7.8Not available
¹³C NMR (δ, ppm, CDCl₃)C=O (ester): ~170-172Not available
Cα: ~53Not available
IR (cm⁻¹)C=O stretch: ~1735Not available
S=O stretch: ~1170, 1350Not available

Predicted values are based on typical ranges for these functional groups. Specific experimental data for comparison is not publicly available.

Solvent Effects on Molecular Conformation and Reactivity Determined by Computational Models

The solvent in which a reaction is carried out can have a profound effect on the conformation of the reactants and the rate of the reaction. Computational models can account for these solvent effects in two main ways: explicit and implicit solvation models.

In explicit models, individual solvent molecules are included in the simulation, providing a detailed picture of the solute-solvent interactions. This approach is computationally intensive but can capture specific interactions like hydrogen bonding. Molecular dynamics simulations of L-Glutamic acid dibenzyl ester tosylate in a box of water or an organic solvent would fall into this category.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This is a computationally less expensive approach that is effective at capturing the bulk electrostatic effects of the solvent. Such models could be used to predict how the relative energies of different conformers of L-Glutamic acid dibenzyl ester tosylate change in solvents of varying polarity, thereby influencing its reactivity in different reaction media. For instance, polar solvents would be expected to stabilize conformers with a larger dipole moment.

Derivative Synthesis and Functionalization of L Glutamic Acid Dibenzyl Ester Tosylate

Selective De-protection Strategies for Carboxyl and Amino Groups

The selective removal of the protecting groups on L-glutamic acid dibenzyl ester tosylate is crucial for its use in stepwise synthesis. The primary protecting groups to consider are the benzyl (B1604629) esters at the α- and γ-carboxyl positions and the tosylate salt of the α-amino group.

The amino group is typically deprotected by neutralization of the tosylate salt. This is often achieved by treatment with a suitable base, which liberates the free amine for subsequent coupling reactions. This step is fundamental in peptide synthesis where the free amine of one amino acid derivative reacts with the activated carboxyl group of another.

The benzyl ester protecting groups are known for their stability under a variety of reaction conditions, yet they can be removed selectively. The most common method for the de-protection of benzyl esters is catalytic hydrogenation. researchgate.net This method involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. mdma.chrsc.org

Table 1: Catalytic Hydrogenation Conditions for Benzyl Ester Deprotection

Catalyst Hydrogen Source Solvent Typical Conditions Reference
10% Pd/C Hydrogen Gas (H₂) Methanol, Ethanol, Ethyl Acetate (B1210297) Room temperature and pressure mdma.ch
10% Pd/C Formic Acid (HCOOH) Methanol Room temperature mdma.chacs.org
10% Pd/C Cyclohexene Not specified Not specified rsc.org

Catalytic transfer hydrogenation offers an alternative to using hydrogen gas. mdma.ch In this method, a hydrogen donor molecule, such as formic acid or cyclohexene, is used to transfer hydrogen to the substrate in the presence of a catalyst. mdma.chrsc.org This technique can be advantageous for its operational simplicity. mdma.ch It has been demonstrated that formic acid can be a convenient hydrogen donor with the less expensive 10% Pd on carbon catalyst for the removal of various protecting groups, including benzyl esters. mdma.ch

Chemical Modifications at the Gamma-Carboxyl Position

The differential reactivity of the α- and γ-carboxyl groups of glutamic acid can be exploited for selective modifications. While L-glutamic acid dibenzyl ester tosylate has both carboxyl groups protected, selective de-protection or direct activation can allow for modifications at the gamma-position.

One common modification is the formation of γ-amides. This can be achieved by first selectively deprotecting the γ-benzyl ester, if possible, or by activating the γ-carboxyl group for amidation. Research has shown that metal cation coordination can increase the acidity of the α-position carboxyl group, leading to selective esterification at the γ-position. researchgate.net This principle can be extended to other nucleophilic substitutions. For instance, the synthesis of oligo-γ-glutamate chains, which are important for drug delivery systems, relies on the stepwise coupling at the γ-carboxyl position.

Transformations of the Benzyl Ester Protecting Groups

Beyond complete removal, the benzyl ester groups can undergo various chemical transformations. One such transformation is the ester exchange reaction. This allows for the replacement of the benzyl group with another alcohol, potentially introducing new functionalities into the molecule. For example, functional alcohols containing chloro, azido, allyl, or propargyl groups have been used to synthesize functionalized poly(γ-benzyl-L-glutamate) (PBLG) copolymers through ester exchange reactions. researchgate.net This approach avoids the need for protection and de-protection steps. researchgate.net

Another significant transformation is the reduction of the ester to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the benzyl esters to the corresponding hydroxymethyl groups, leading to the formation of a diol. This transformation opens up avenues for synthesizing novel ligands and chiral building blocks.

Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate Conjugates and Molecular Probes

The versatile chemical handles on L-glutamic acid dibenzyl ester tosylate make it an excellent scaffold for the synthesis of conjugates and molecular probes. smolecule.com After deprotection of the amino group, it can be coupled with a variety of molecules, including fluorescent dyes, biotin, or other reporter groups, to create molecular probes for studying biological processes. smolecule.com

For instance, the free amine can be acylated with a linker molecule that subsequently attaches to a solid support for use in solid-phase synthesis or to a larger biomolecule. The ability to selectively modify the gamma-carboxyl position also allows for the attachment of drugs or imaging agents, creating targeted delivery systems. The synthesis of benzoquinolizidinone and indoloquinolizidinone cores using a chiral N-acyliminium ion derived from L-glutamic acid is an example of its application in creating complex molecular scaffolds. mdpi.com

Future Directions and Emerging Research Avenues for L Glutamic Acid Dibenzyl Ester Tosylate

Integration in Automated and High-Throughput Synthesis Platforms

The evolution of peptide synthesis has been marked by a significant shift towards automation and high-throughput methodologies to accelerate drug discovery and materials science research. nih.gov L-Glutamic acid dibenzyl ester tosylate is poised to play a significant role in this evolution. The stepwise nature of solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a growing peptide chain on a solid support, is perfectly suited for automation. beilstein-journals.orgbachem.com

The integration of protected amino acids like L-Glutamic acid dibenzyl ester tosylate into these automated platforms is fundamental. beilstein-journals.org Automated synthesizers rely on the precise, repeated cycles of deprotection, activation, and coupling reactions. beilstein-journals.org The benzyl (B1604629) protecting groups on the glutamic acid derivative are stable to the conditions used for the removal of common Nα-protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, ensuring the integrity of the side chain during chain elongation. nih.gov This orthogonality is a critical requirement for successful automated synthesis. beilstein-journals.org

Future research in this area will likely focus on optimizing the coupling efficiency and deprotection protocols for benzyl-protected amino acids within automated systems. High-throughput synthesis platforms are used to generate large libraries of peptides for screening purposes. researchgate.net The inclusion of L-Glutamic acid dibenzyl ester tosylate allows for the systematic introduction of glutamic acid residues, enabling the exploration of how this specific amino acid influences the biological activity and physicochemical properties of the resulting peptides. researchgate.net The development of specialized resins and linker strategies that are highly compatible with benzyl ester-containing building blocks could further enhance the speed and purity of peptides produced via these high-throughput methods. acs.org

Table 1: Research Focus on Automated Synthesis Integration

Research AreaObjectiveKey ConsiderationsRelevant Findings
Compatibility with SPPS Chemistries To ensure seamless integration into existing automated peptide synthesizers.Orthogonality with common protecting groups (e.g., Fmoc, Boc). Stability of benzyl esters during coupling cycles.The Fmoc group is widely used in automated synthesis and its base-labile nature is orthogonal to the acid-labile or hydrogenation-cleavable benzyl groups. nih.govacs.org
High-Throughput Library Generation To utilize the compound in the rapid synthesis of diverse peptide libraries for screening.Efficient and high-yield coupling reactions. Suitability for generating peptides with varied sequences.High-throughput synthesis allows for massive data collection by systematically substituting amino acids to analyze their contribution to biological function. researchgate.net
Optimization of Synthesis Protocols To develop faster and more efficient automated synthesis cycles involving benzyl-protected amino acids.Reducing cycle times for deprotection and coupling. Minimizing side reactions and aggregation.Recent advances in peptide synthesis methods and solid-phase chemistry offer new opportunities to optimize the synthetic efficiency of peptide synthesizers. nih.gov
Development of Novel Resins/Linkers To create solid supports that improve the performance of automated synthesis with this specific building block.Enhancing cleavage efficiency. Improving the stability of the peptide-resin linkage during synthesis.The choice of resin can be limited by the protecting groups used; developing more versatile resins is an active area of research. acs.org

Exploration of Applications in Materials Science and Supramolecular Chemistry

The field of materials science is increasingly looking towards biologically inspired molecules to create novel functional materials. Amino acids and their derivatives are exceptional candidates for the bottom-up fabrication of nanostructures due to their inherent ability to self-assemble. nih.gov The self-assembly process is driven by a network of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic forces, and π-π stacking. nih.govrsc.org

L-Glutamic acid dibenzyl ester tosylate possesses several structural features that make it a promising building block for supramolecular chemistry. The two benzyl groups provide aromatic rings capable of engaging in π-π stacking and hydrophobic interactions, while the tosylate counterion introduces electrostatic interactions. These combined forces can direct the molecules to organize into well-defined architectures such as nanofibers, nanorods, and vesicles. rsc.org Research has already shown that glutamic acid itself can form ordered self-assembled structures on surfaces. tongji.edu.cnnih.gov

Future research will likely explore the controlled self-assembly of L-Glutamic acid dibenzyl ester tosylate under various conditions (e.g., solvent, temperature, concentration) to fabricate new biomaterials. rsc.org These materials could find applications in drug delivery, tissue engineering, and as components for bio-based devices. nih.govtongji.edu.cn For instance, self-assembled nanostructures could be designed to encapsulate therapeutic agents, with the benzyl groups contributing to the stability of the hydrophobic core. The use of this compound in the synthesis of novel materials with unique properties is an emerging area of interest. lookchem.com

Table 2: Potential Applications in Materials Science

Application AreaPrinciple of FunctionPotential Role of L-Glutamic Acid Dibenzyl Ester Tosylate
Drug Delivery Systems Encapsulation of therapeutic agents within self-assembled nanostructures.The benzyl groups can form a hydrophobic core for drug loading, while the overall structure self-assembles into a carrier vehicle. nih.gov
Functional Biomaterials Creation of scaffolds for tissue engineering or as components in biosensors.Self-assembly can form fibrous networks mimicking the extracellular matrix. The compound can be a building block for functional polymers. tongji.edu.cn
Supramolecular Gels Formation of 3D networks that can trap solvents, creating soft materials.Intermolecular interactions (π-π stacking, hydrogen bonds) can lead to the formation of an entangled fibrillar network, resulting in gelation. rsc.org
Bio-based Devices Use as a component in the fabrication of two-dimensional functional materials.The controlled deposition and self-assembly of amino acid derivatives on surfaces can create ordered monolayers for electronic or sensing applications. tongji.edu.cnnih.gov

Development of Novel Catalytic Transformations Involving L-Glutamic Acid Dibenzyl Ester Tosylate

The chemical transformations of L-Glutamic acid dibenzyl ester tosylate are central to its utility. Research into novel catalytic methods is focused on both its synthesis and its deprotection. While the esterification of glutamic acid with benzyl alcohol is often achieved using p-toluenesulfonic acid, new catalytic systems are being explored for improved efficiency and selectivity. acs.org One study found that copper(II) chloride can greatly promote the esterification, leading to a high yield and selectivity for the gamma-benzyl ester in an autocatalytic process. researchgate.net

A significant area of future research is the development of new catalysts for the cleavage (deprotection) of the benzyl ester groups. Traditionally, this is achieved through hydrogenolysis, but this method is not always compatible with other functional groups in a complex molecule. rsc.org Therefore, there is a need for orthogonal deprotection strategies that can selectively remove the benzyl groups under mild conditions. This could involve the development of novel transition-metal catalysts or biocatalysts (enzymes) that recognize the benzyl ester moiety. For example, research into the selective hydrolysis of dibenzyl L-glutamate using lipases or esterases is an active field. frontiersin.org

Furthermore, the compound itself could be a precursor for novel catalysts. By modifying the glutamic acid backbone, it may be possible to create chiral ligands for asymmetric catalysis. The defined stereochemistry of the L-glutamic acid core is a valuable feature for such applications.

Table 3: Emerging Catalytic Research

Catalytic ProcessResearch GoalExample ApproachPotential Impact
Catalytic Synthesis To develop more efficient and selective methods for producing the compound.Using metal salts like CuCl₂ to promote selective esterification of the γ-carboxyl group. researchgate.netHigher yields, improved selectivity, and potentially milder reaction conditions.
Catalytic Deprotection To find new catalysts for the selective cleavage of benzyl esters under mild, orthogonal conditions.Exploring enzymes like lipases for γ-selective hydrolysis of the dibenzyl ester. frontiersin.orgEnables its use in the synthesis of more complex molecules with sensitive functional groups.
Biocatalysis To utilize enzymes for both the synthesis and transformation of the compound.Screening proteases for the α-selective esterification of N-protected glutamic acid with benzyl alcohol. frontiersin.orgGreener and more selective chemical transformations.
Asymmetric Catalysis To use the compound as a scaffold for creating new chiral ligands or catalysts.Modifying the core structure to coordinate with metals for use in enantioselective reactions.Expansion of the toolbox for asymmetric synthesis.

Sustainable Synthesis Protocols and Environmental Impact Mitigation

The principles of green chemistry are increasingly influencing the design of chemical synthesis routes, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. greentech.frrsc.org The synthesis of L-Glutamic acid dibenzyl ester tosylate has traditionally involved solvents like benzene (B151609) or toluene (B28343), which are now recognized as environmentally unsuitable. acs.org A significant advancement has been the development of scalable, one-pot procedures using cyclohexane (B81311) as a solvent, which, while not perfectly "green," is considered more acceptable for industrial use. acs.org

Future research will continue to push for greener synthetic protocols. This includes the exploration of benign solvent alternatives like propylene (B89431) carbonate or even water-based systems. greentech.frrsc.org The use of water as a solvent in peptide synthesis is a major goal, though it presents challenges due to the low solubility of many protected amino acids. greentech.fr The development of water-soluble protecting groups or surfactant-based micellar catalysis could overcome these hurdles. greentech.fr

Another key aspect is minimizing the use of protecting groups altogether, known as the "Minimal-Protection" strategy. researchgate.net While the side-chain carboxyl groups of glutamic acid generally require protection, reducing the number of synthetic steps (protection and deprotection) significantly lowers waste generation, particularly the large volumes of acids like trifluoroacetic acid (TFA) used for cleavage. researchgate.net

Table 4: Green Chemistry Approaches

StrategyDescriptionFuture Research Direction
Greener Solvents Replacing hazardous solvents like benzene and DMF with more environmentally friendly alternatives. acs.orgrsc.orgInvestigating bio-based solvents, ionic liquids, or water-based micellar systems for the synthesis. greentech.fr
Minimal Protection Reducing the number of protecting groups used in a synthesis to decrease the number of steps and waste. researchgate.netDeveloping selective coupling methods that can differentiate between carboxyl groups without the need for permanent protecting groups.
Catalytic Reagents Using catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. researchgate.netDesigning highly active catalysts that can operate under mild conditions with high turnover numbers.
Waste Reduction Minimizing the generation of byproducts and waste streams.Implementing solvent recycling and developing synthetic routes with higher atom economy. researchgate.net

Expanding the Scope of its Application in Diverse Chemical and Biochemical Fields

While L-Glutamic acid dibenzyl ester tosylate is a cornerstone in peptide synthesis, its utility extends to other areas of chemical and biochemical research, with significant potential for expansion. It serves as a versatile intermediate for synthesizing a wide range of organic molecules. smolecule.com

In medicinal chemistry, beyond standard peptides, it is used to create complex peptidomimetics and drug delivery systems. digitellinc.com For example, it is a building block for oligo-gamma-glutamate chains, which can be attached to drugs to improve their solubility and targeting. There is also growing interest in its neuropharmacological properties. As a derivative of glutamic acid, an essential neurotransmitter, it is being investigated for its potential to modulate glutamate (B1630785) receptors and protect against neuronal damage, which could be relevant for treating neurodegenerative diseases. smolecule.com

The application of L-Glutamic acid dibenzyl ester hydrochloride, a related salt, has been noted in the food industry as a flavor enhancer and in cosmetics for its moisturizing properties. chemimpex.com While the tosylate salt has different properties, this highlights the potential for glutamic acid derivatives in diverse commercial products.

Future research will likely uncover new applications by:

Synthesizing Novel Bioactive Molecules: Using the compound as a starting material for non-peptide targets, such as benzoquinolizidinone alkaloids, which have shown interesting biological activities. mdpi.com

Developing Advanced Drug Delivery Vehicles: Creating sophisticated, self-assembling drug carriers that respond to specific biological triggers.

Probing Biological Systems: Using it as a chemical tool to study the function of glutamate-related enzymes and receptors in health and disease. smolecule.com

Exploring Agrochemicals: Investigating its potential use in developing new fertilizers or plant growth regulators. chemimpex.com

The continued exploration of the fundamental chemistry and biological interactions of L-Glutamic acid dibenzyl ester tosylate will undoubtedly expand its role as a valuable tool in science and technology.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify benzyl and tosyl group incorporation (e.g., aromatic proton signals at 7.2–7.4 ppm) .
  • HPLC : Chiral columns assess enantiomeric purity, critical for peptide synthesis applications .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 500.2 for C26_{26}H29_{29}NO7_7S) .

What are common impurities, and how are they addressed?

Q. Advanced

  • Unreacted starting materials : Residual L-glutamic acid or benzyl alcohol are removed via liquid-liquid extraction using ethyl acetate and aqueous K2_2CO3_3 .
  • Tosylate by-products : Recrystallization from ethanol/water mixtures improves purity, while silica gel chromatography resolves persistent contaminants .

How does solvent choice impact synthesis efficiency and enantiomeric purity?

Q. Advanced

  • Cyclohexane : Offers safer azeotropic dehydration (bp 81°C) with minimal racemization risk, yielding >98% conversion .
  • Benzene/toluene : Higher boiling points (80–110°C) may increase reaction rates but raise safety and racemization concerns .
  • Benzyl alcohol : Acts as both solvent and reagent but requires strict stoichiometric control to avoid over-esterification .

What are typical applications in peptide synthesis?

Basic
The compound serves as a protected intermediate:

  • Side-chain protection : The dibenzyl ester shields the γ-carboxyl group during solid-phase peptide synthesis (SPPS) .
  • Coupling reactions : Activated esters (e.g., pentafluorophenyl) facilitate amide bond formation in solution-phase synthesis .

How to scale up synthesis without compromising purity?

Q. Advanced

  • Optimized solvent ratios : Maintain cyclohexane volume at 3–5× the substrate mass to ensure efficient water removal .
  • Batch-wise azeotropic distillation : Prevents localized overheating in large-scale reactors .
  • In-line analytics : Real-time HPLC monitoring detects deviations in reaction progress or purity .

How is enantiomeric composition analyzed?

Q. Advanced

  • Chiral HPLC : Using columns like Chirobiotic T resolves D/L enantiomers, with retention times calibrated against known standards .
  • Circular dichroism (CD) : Detects optical activity shifts indicative of racemization .

What are the stability and storage recommendations?

Q. Basic

  • Storage conditions : Keep desiccated at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the benzyl ester .
  • Stability monitoring : Periodic 1H^1H NMR checks for degradation (e.g., free carboxylic acid signals at δ 10–12 ppm) .

How is this compound used in synthesizing bioactive molecules?

Q. Advanced

  • Urea-based inhibitors : Reacting the tosylate salt with triphosgene generates isocyanate intermediates for unsymmetrical urea peptidomimetics (e.g., ZJ43, a NAAG peptidase inhibitor) .
  • Peptoid hybrids : The benzyl ester is deprotected catalytically (H2_2/Pd-C) to expose carboxyl groups for subsequent functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.